Several synthetic routes have been reported for the preparation of 2-Oxa-6,9-diazaspiro[4.5]decane derivatives. A common approach utilizes the reaction of a cyclic α-diazocarbonyl compound with tetrahydrofuran in the presence of a rhodium(II) catalyst [ [] ]. This method proceeds through a Rh(II)-catalyzed spirocyclization reaction, typically involving the formation of a reactive oxonium ylide intermediate.
Another method involves the condensation of appropriately substituted cyclic ketones with hydrazine hydrate followed by cyclization [ [] ]. This approach allows for the incorporation of diverse substituents on the piperazine ring.
Molecular Structure Analysis
The molecular structure of 2-Oxa-6,9-diazaspiro[4.5]decane derivatives has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy. The piperazine ring generally adopts a chair conformation, while the tetrahydrofuran ring typically exists in an envelope conformation [ [, ] ]. The relative orientation of the two rings can vary depending on the substituents present on the spirocyclic framework.
Chemical Reactions Analysis
2-Oxa-6,9-diazaspiro[4.5]decane derivatives can undergo various chemical transformations due to the presence of multiple reactive sites. For instance, the nitrogen atoms in the piperazine ring can be readily alkylated or acylated to introduce diverse substituents [ [, ] ]. The carbonyl group in the cyclic imide can participate in nucleophilic addition reactions, further expanding the structural diversity of these compounds [ [, ] ].
Mechanism of Action
For example, some derivatives have been shown to act as antagonists of the CGRP receptor, a key target for the treatment of migraine headaches [ [] ]. The mechanism involves binding to the receptor and blocking the binding of the endogenous ligand, CGRP, thereby inhibiting downstream signaling pathways [ [] ].
Applications
Medicinal Chemistry: These compounds have shown promising antihypertensive activity [ [] ]. Researchers have synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substituents and evaluated their ability to lower blood pressure in spontaneous hypertensive rats. The study identified lead compounds with potent antihypertensive effects, highlighting the potential of this scaffold for developing novel therapeutic agents for cardiovascular diseases.
Drug Discovery: 2-Oxa-6,9-diazaspiro[4.5]decane derivatives have emerged as valuable scaffolds for designing and developing novel drug candidates [ [] ]. Their structural features, such as conformational rigidity and diverse substitution patterns, make them attractive starting points for structure-activity relationship studies aimed at optimizing pharmacological properties and improving drug-like characteristics.
Chemical Biology: These compounds have been employed as chemical probes to study biological processes and investigate the function of specific proteins [ [] ]. By incorporating appropriate functional groups, researchers can design derivatives that selectively interact with target proteins, providing valuable insights into cellular pathways and disease mechanisms.
Compound Description: This compound served as a simplified mimic of the antibiotic Bicyclomycin []. Researchers investigated its reactivity to understand the role of key structural elements in Bicyclomycin's biological activity. Studies revealed that modifying the terminal double bond of this compound involved an α,β-unsaturated ring imine intermediate [].
1-Acetyl-3-hydroxy-3-vinyl-2,5-piperazinedione
Compound Description: This compound, like the previous example, was synthesized as a Bicyclomycin mimic to probe the importance of specific structural elements for the antibiotic's activity []. Comparing its reactivity with Bicyclomycin, both with and without nucleophiles at various pH levels, provided valuable insights into Bicyclomycin's mechanism of action [].
Compound Description: This series of compounds, containing an aryl group at the 6-position and various substituents at the 9-position, was synthesized and evaluated for anticonvulsant and analgesic activities [, ]. Notably, some compounds within this series demonstrated potent anticonvulsant activity in mice, surpassing the efficacy of standard drugs like Phenobarbital and Ethosuximide [].
Compound Description: Synthesized alongside the 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, this series was also investigated for its anticonvulsant potential []. Some compounds exhibited promising activity, with one exceeding the potency of the reference drug Diphenylhydantoin in the MES screen [].
Compound Description: This compound, characterized by its dichloro and dithia substitutions, was synthesized in a 12% yield from the reaction of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine with 2-mercaptoethan-1-ol [].
Compound Description: This spirocyclic dipeptide, characterized by its hydroxymethyl group at the 8-position, was structurally elucidated using X-ray crystallography. The study revealed a flattened boat conformation for the piperazinedione ring, with the five-membered ring perpendicular to its plane [].
Compound Description: This compound, often abbreviated as RS86, is recognized as a putative M1 agonist []. It serves as a structural template for designing muscarinic agonists, particularly for potential use in dementia treatment [].
Spirooxazolidine-2,4-dione Derivatives
Compound Description: These derivatives, incorporating a spirooxazolidine-2,4-dione moiety, were designed as analogs of the muscarinic agonist RS86 []. These compounds were investigated for their cholinergic activities, including their potential as antiamnesic agents [].
(5R,8S)-8-tert-Butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione and (5S,8R)-8-tert-Butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione
Compound Description: These two enantiomers, distinguished by their absolute configurations at the chiral centers, were synthesized and characterized using X-ray crystallography []. The study focused on analyzing the conformational preferences of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment within their structures [].
Compound Description: This novel optically active spiro-lactone was synthesized through a tandem reaction sequence involving a Michael addition, aldol reaction, and γ-lactonization []. The synthesis utilized benzo[d]thiazol-2-amine and dimethyl acetylene dicarboxylate in the presence of alloxan []. The optical rotatory properties of this compound were also investigated [].
Compound Description: This novel spiro-nucleoside, characterized by its trans-configured hydroxyl and hydroxymethyl substituents, was synthesized and structurally confirmed using X-ray crystallography []. The study revealed a C3'-endo conformation for the cyclopentane moiety and a nearly planar barbiturate ring [].
6-Oxa-2-azaspiro[4.5]decane Scaffold
Compound Description: This scaffold represents a medicinally relevant structure synthesized through a novel Rh(II)-catalyzed spirocyclization reaction involving cyclic α-diazocarbonyl compounds and tetrahydrofuran [].
Compound Description: This compound, characterized by its multiple phenyl substituents and an oxa-azaspiro[4.5]decane core, was structurally elucidated using X-ray crystallography [].
Compound Description: Characterized by a complex spirocyclic framework with multiple aromatic substituents, this compound's structure was determined using X-ray crystallography [].
2-Alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones
Compound Description: This series of compounds, featuring an alkoxy group at the 2-position, was synthesized and evaluated for its affinity towards muscarinic receptors []. Notably, 2-methoxy-2,8-diazaspiro[4.5]decane-1,3-dione (1i) displayed relative selectivity for the M1 receptor and exhibited agonistic activity [].
Diazaspiro[4.5]decane with Exocyclic Double Bonds
Compound Description: These compounds, characterized by a diazaspiro[4.5]decane core and exocyclic double bonds, were synthesized through a one-pot, palladium-catalyzed domino reaction involving unactivated yne-en-ynes and aryl halides []. This efficient synthetic route allows for the formation of three carbon-carbon bonds, highlighting its utility in constructing complex spirocyclic structures [].
1,6,9-Trioxaspiro[4.5]decane Ring System
Compound Description: These compounds, with either (R)- or (S)-configuration at the spiro center, represent novel structural motifs inspired by naturally occurring 1,6-dioxaspiro[4.5]decane-containing compounds []. Researchers developed a stereocontrolled synthetic route to access these 1,6,9-trioxaspiro[4.5]decanes, aiming to explore their potential as novel antibiotics or anticancer agents [].
1-Oxa-3,8-diazaspiro[4.5]decan-2-ones
Compound Description: This series of compounds, characterized by a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, was synthesized and investigated for antihypertensive activity in rats [].
Compound Description: This series, incorporating a 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene core, was designed and synthesized as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B) []. Compound 6f from this series exhibited moderate inhibitory activity against PTP1B, making it a promising lead compound for further development [].
Compound Description: This specific compound, characterized by its acetyl, carboethoxy, and dimethyl substituents, was synthesized through a stereoselective rearrangement of allylic ketals [].
t-Butyl-8-oxa-2-spiro[4.5]decan-3-ones, t-Butyl-8-oxa-2-spiro[4.5]decane, Methyl-3- and Dimethyl-3,3-t-butyl-8-oxa-2-spiro[4.5]decanes
Compound Description: These compounds, featuring a t-butyl group at the 8-position and various substituents at the 3-position, were synthesized and their configurations determined [].
Compound Description: This chiral compound, featuring a dichloroacetyl group and an ethyl substituent, was synthesized and its structure confirmed by X-ray crystallography [].
1-Oxa-2,8-diazaspiro(4.5)dec-2-ene Derivatives
Compound Description: This series of compounds, characterized by a 1-oxa-2,8-diazaspiro(4.5)dec-2-ene core, has been patented for its potential use as pain medication [].
Dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one, 3-(Aminomethyl)tetrahydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol, and 6-(p-Methoxyphenyl)-6-methyl-7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Compound Description: These compounds were part of a study focusing on synthesizing various heterocyclic compounds, including dihydro-2H-pyran-3(4H)-ones and a spiro hydantoin derivative [, ].
Compound Description: This compound, characterized by a chlorophenyl and a methylphenyl substituent, was synthesized and its structure determined by X-ray crystallography [].
1,3,7,8-Tetra-azaspiro[4.5]decane Derivatives
Compound Description: These compounds, containing a tetraazaspiro[4.5]decane core, were synthesized using pyridazine-4,5-dicarboxylic anhydride as a starting material [].
2,8-Diazaspiro[4.5]decanes as Glycoprotein IIb-IIIa Antagonists
Compound Description: This series of compounds, based on a 2,8-diazaspiro[4.5]decane scaffold, was investigated for its potential as orally active glycoprotein IIb-IIIa antagonists []. These antagonists are of interest for their potential use in treating arterial occlusive disorders [].
Compound Description: These salts, characterized by a complex spirocyclic framework with trifluoromethyl, phenyl, and ethoxymethyl substituents, were investigated for their pharmaceutical formulations and potential use as 5HT-3 receptor antagonists [].
Compound Description: This compound, characterized by its complex spirocyclic framework incorporating both a dioxaspiro and an oxa-azaspiro ring system, was structurally elucidated using X-ray crystallography [].
Compound Description: This compound, characterized by its phenothiazine substituent and a spirocyclic oxa-azadecane core, was patented for its potential use in treating functional mental diseases and organic psychomedical diseases, including dementia, anxiety, and nausea [].
Compound Description: This unique cage-like compound was synthesized through a base-promoted rearrangement of 1,5-dibromopentacyclo[5.3.0.02,5.03,9.04,8]decane-6,10-dione [].
Aza-, Diaza-, and Oxa,Azaspirocycloalkanes
Compound Description: This broad category encompasses a variety of spirocyclic compounds containing nitrogen and/or oxygen heteroatoms within their rings []. These compounds, particularly those with ring sizes ranging from 9 to 11 atoms, have been investigated for their host-guest complexation properties with cucurbit[7]uril (CB[7]) in aqueous solutions [].
Compound Description: MK-3207 is a potent and orally bioavailable CGRP receptor antagonist that has shown clinical efficacy in migraine trials [, ]. It exhibits high affinity for the human and rhesus monkey CGRP receptors but has lower affinity for CGRP receptors from other species [].
Ethyl (S)-8-(2-amino-6-((R)-1-(5-chloro-[1,1′-biphenyl]-2-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylate and Ethyl (S)-8-(2-amino-6-((R)-1-(3′,4′-dimethyl-3-(3-methyl-1H-pyrazol-1-yl)-[1,1′-biphenyl]-4-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylate
Compound Description: These two compounds are orally active TPH1 inhibitors that have been shown to reduce pulmonary arterial pressure and vascular remodeling in rat models of pulmonary hypertension []. They act by decreasing serum, gut, and lung 5-HT levels [].
Compound Description: Alaptide is a synthetic compound that has been investigated as a transdermal permeation enhancer []. Studies have shown that it can enhance the permeation of acyclovir through pig ear skin when used in a propylene glycol-water system [].
3-(4-Chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione and 3-(4-Bromobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Compound Description: These two spirohydantoin derivatives, incorporating a halogenated benzoyl group, were synthesized and their conformational preferences and crystal packing investigated using single-crystal X-ray diffraction, DFT calculations, and QTAIM analysis [, ].
Compound Description: This compound serves as a precursor to various spirocyclic compounds, including cyclobutenes, through a novel photochemical ring contraction reaction [].
Compound Description: This compound, featuring a di-tert-butylhydroxyphenylthio substituent and an oxa-azaspirodecane core, was patented for its potential use in treating hyperlipidemia, atherosclerosis, and other conditions involving abnormal lipid metabolism [].
2-Oxo-1-oxa-8-azaspiro(4,5)decane Derivatives
Compound Description: This series, characterized by a 2-oxo-1-oxa-8-azaspiro(4,5)decane core, was investigated for its potential use in treating functional mental diseases and organic psychomedical diseases [].
2-Aminospiropyrazolinium Tosylates and β-(Benzimidazol-1-yl)propioamidoxime O-Tosylation Product
Compound Description: This group of compounds includes 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium tosylate (6), 2-amino-8-oxa-1,5-diazaspiro[4.5]dec-1-en-5-ium tosylate (7), and several other related salts. These compounds were synthesized and characterized for their molecular geometry, intermolecular interactions, and antitubercular and antidiabetic activities [].
2-(Piperidin-1-yl)pyrimidin-4(3H)-ones with Spirocyclic Structures
Compound Description: This series features various spirocyclic structures, including 1,8-diazaspiro[4.5]deca-3-ene, 1-oxa-8-azaspiro[4.5]deca-3-ene, 2,8-diazaspiro[4.5]deca-3-ene, and others, attached to the 2-position of a 2-(piperidin-1-yl)pyrimidin-4(3H)-one core. These compounds are structurally diverse and have been patented for their potential therapeutic applications [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.